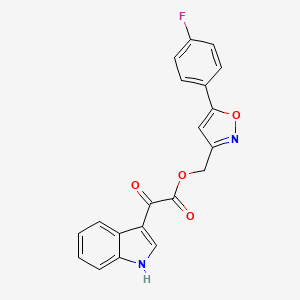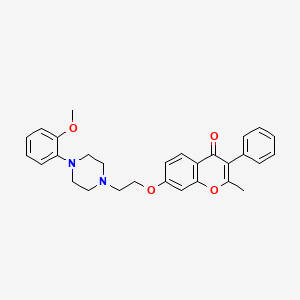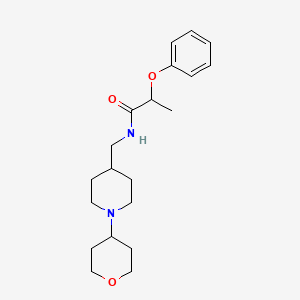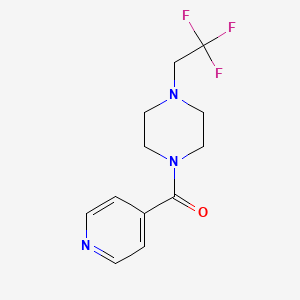
5,6,7,8-tetrahydro-3-nitro-2(1H)-quinolinone
Vue d'ensemble
Description
The compound “5,6,7,8-tetrahydro-3-nitro-2(1H)-quinolinone” appears to be a derivative of 1,4-Benzoxazine1. However, detailed information about this specific compound is not readily available.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of “5,6,7,8-tetrahydro-3-nitro-2(1H)-quinolinone”.Molecular Structure Analysis
The molecular structure analysis of “5,6,7,8-tetrahydro-3-nitro-2(1H)-quinolinone” is not available. However, a related compound, “N-{3-nitro-5,6,7,8-tetrahydro-2-naphthalenyl}acetamide”, has a molecular weight of 234.252.Chemical Reactions Analysis
No specific information on the chemical reactions involving “5,6,7,8-tetrahydro-3-nitro-2(1H)-quinolinone” was found.Physical And Chemical Properties Analysis
The physical and chemical properties of “5,6,7,8-tetrahydro-3-nitro-2(1H)-quinolinone” are not available.Applications De Recherche Scientifique
Fluorescence and Cytotoxicity Studies
A study by Trávníček, Buchtík, and Němec (2014) synthesized a series of Schiff bases derived from 2-phenyl-3-amino-4(1H)-quinolinone, showcasing their structural characterization and fluorescence properties. Although not directly mentioning 5,6,7,8-tetrahydro-3-nitro-2(1H)-quinolinone, this research highlights the potential of quinolinone derivatives in fluorescence applications and their in vitro cytotoxicity against human osteosarcoma (HOS) and breast adenocarcinoma (MCF7) cell lines, albeit with no activity up to a concentration of 50 µM (Trávníček, Buchtík, & Němec, 2014).
Fungitoxicity of Quinolinols
Gershon, Clarke, and Gershon (2001) explored the fungitoxicity of trichloro-, tribromo-, tetrachloro-, and tetrabromo-8-quinolinols against various fungi. Their findings suggest that modifications of the quinolinol core, including nitration which may relate to the activity of 5,6,7,8-tetrahydro-3-nitro-2(1H)-quinolinone, can influence biological activity, offering a pathway for the development of fungicidal agents (Gershon, Clarke, & Gershon, 2001).
Electrochemical Properties for Molecular Wires
Research by Sintic et al. (2008) on quinoxalinoporphyrins, while focusing on a different chemical structure, underscores the importance of nitro groups and their electrochemical modulation in the development of molecular wires. This indicates the potential of nitroquinolinone derivatives in electronic applications, where the nitro group could affect the electronic properties essential for molecular electronics (Sintic et al., 2008).
Anticancer, Anti-tuberculosis, and Antifungal Activity
Waring et al. (2002) synthesized and evaluated 2,3-bifunctionalized quinoxalines for their DNA interactions and biological activities, including anticancer, anti-tuberculosis, and antifungal effects. The study emphasizes the role of nitro groups in enhancing biological activity through charge distribution modifications, suggesting that derivatives of quinolinone, such as 5,6,7,8-tetrahydro-3-nitro-2(1H)-quinolinone, could have similar applications (Waring et al., 2002).
Safety And Hazards
No specific safety and hazard information for “5,6,7,8-tetrahydro-3-nitro-2(1H)-quinolinone” was found.
Orientations Futures
There is no available information on the future directions of “5,6,7,8-tetrahydro-3-nitro-2(1H)-quinolinone”.
Propriétés
IUPAC Name |
3-nitro-5,6,7,8-tetrahydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-9-8(11(13)14)5-6-3-1-2-4-7(6)10-9/h5H,1-4H2,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLQZGPOKQZCII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-1,2,5,6,7,8-hexahydroquinolin-2-one | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-chloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide](/img/structure/B2936403.png)
![(Z)-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2936404.png)
![3-[(1-Isopropyl-1H-benzimidazol-2-yl)thio]-propanoic acid](/img/structure/B2936405.png)
![2-Propan-2-yl-1-[1-(pyridin-3-ylmethyl)azetidin-3-yl]benzimidazole](/img/structure/B2936406.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2936410.png)

![2-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2936414.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone](/img/structure/B2936417.png)
![N-(1-cyano-1-cyclopropylethyl)-2-({[1-(pyridazin-3-yl)pyrrolidin-2-yl]methyl}amino)acetamide](/img/structure/B2936418.png)
![Spiro[cyclobutane-1,2'-thiochroman]-4'-one](/img/structure/B2936421.png)